6-Chloro-N2-(tetrahydro-2H-pyran-4-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Chloro-N2-(tetrahydro-2H-pyran-4-yl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazines. Triazines are nitrogen-containing heterocycles that are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N2-(tetrahydro-2H-pyran-4-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with tetrahydro-2H-pyran-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors and other equipment to handle the chemical reactions safely and efficiently. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N2-(tetrahydro-2H-pyran-4-yl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-N2-(tetrahydro-2H-pyran-4-yl)-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate biological pathways and processes.
Medicine: In the medical field, the compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceuticals that target specific diseases.
Industry: In industry, the compound is used in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism by which 6-Chloro-N2-(tetrahydro-2H-pyran-4-yl)-1,3,5-triazine-2,4-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
6-Chloro-N2-(tetrahydro-2H-pyran-4-yl)-1,3,5-triazine-2,4-diamine is structurally similar to other triazine derivatives, such as 2,4,6-trichloro-1,3,5-triazine and 2,4-dichloro-6-methyl-1,3,5-triazine.
Uniqueness: What sets this compound apart from other triazines is its specific substitution pattern and the presence of the tetrahydro-2H-pyran-4-yl group. This unique structure imparts distinct chemical and biological properties that make it suitable for various applications.
Properties
IUPAC Name |
6-chloro-2-N-(oxan-4-yl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN5O/c9-6-12-7(10)14-8(13-6)11-5-1-3-15-4-2-5/h5H,1-4H2,(H3,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIUJCYLBCIPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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